dTAG-47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H73N5O14 |

|---|---|

Molecular Weight |

1076.2 g/mol |

IUPAC Name |

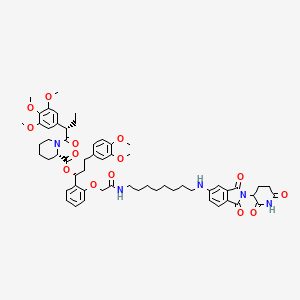

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C59H73N5O14/c1-7-40(38-33-50(74-4)54(76-6)51(34-38)75-5)56(68)63-31-17-14-19-45(63)59(71)78-47(26-21-37-22-27-48(72-2)49(32-37)73-3)42-18-12-13-20-46(42)77-36-53(66)61-30-16-11-9-8-10-15-29-60-39-23-24-41-43(35-39)58(70)64(57(41)69)44-25-28-52(65)62-55(44)67/h12-13,18,20,22-24,27,32-35,40,44-45,47,60H,7-11,14-17,19,21,25-26,28-31,36H2,1-6H3,(H,61,66)(H,62,65,67)/t40-,44?,45-,47+/m0/s1 |

InChI Key |

OQXAQHQPOQLCAE-ODPQSFPTSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of dTAG-47

Introduction

dTAG-47 is a heterobifunctional small molecule degrader developed as a key component of the Degradation Tag (dTAG) system. This system offers a powerful and generalizable strategy for inducing rapid, selective, and reversible degradation of virtually any intracellular protein of interest (POI).[1][2][3] Unlike traditional targeted protein degradation approaches that require a specific binder for each protein target, the dTAG system relies on genetically tagging the POI with a mutant FKBP12 protein (FKBP12F36V).[4] this compound then acts as a high-affinity ligand for this tag, hijacking the cell's natural protein disposal machinery to eliminate the tagged protein. This technology provides an invaluable tool for target validation and studying protein function with temporal precision that is often unachievable with genetic methods like RNAi or CRISPR-based knockout.[5][6]

Core Mechanism of Action

The function of this compound is predicated on the principle of induced proximity. It is a PROTAC (Proteolysis Targeting Chimera) that does not directly bind to a native protein of interest, but rather to a specific, engineered "degron tag" that has been fused to it.[7] The mechanism can be dissected into a clear, sequential pathway:

-

Ternary Complex Formation : this compound is a heterobifunctional molecule composed of a ligand selective for the mutant FKBP12F36V tag, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][5] It is cell-permeable and, upon entering the cell, it simultaneously binds to the FKBP12F36V-tagged POI and the CRBN protein. This action brings the target protein and the E3 ligase into close proximity, forming a stable ternary complex.[8]

-

Polyubiquitination : The CRBN E3 ligase, as part of the larger CRL4CRBN (Cullin 4-RING Ligase) complex, is responsible for marking substrate proteins for degradation by attaching ubiquitin molecules.[4][9][10][11] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI-FKBP12F36V fusion protein. This process is repeated to form a polyubiquitin chain.[8]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins.[5][7] The proteasome captures the polyubiquitinated POI, unfolds it, and degrades it into small peptide fragments.

-

Catalytic Cycle : After the POI is ubiquitinated, the this compound molecule is released and can proceed to bind another POI-FKBP12F36V and CRBN molecule, initiating another cycle of degradation. This catalytic nature allows substoichiometric amounts of this compound to induce the degradation of a large number of target protein molecules.[8]

This entire process is highly efficient and rapid, with significant protein degradation observed in timeframes ranging from minutes to a few hours, depending on the specific target and cellular context.[5][7]

Signaling Pathway and Logic Diagrams

The diagrams below illustrate the molecular interactions and the experimental logic central to the this compound system.

Caption: Mechanism of this compound induced protein degradation.

References

- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medkoo.com [medkoo.com]

- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blog.addgene.org [blog.addgene.org]

- 7. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to dTAG-47-Mediated Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Principle of the dTAG-47 System

The this compound system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a specific protein of interest (POI). This technology operates on the principle of chemically induced proximity, where the small molecule this compound acts as a molecular glue to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

The dTAG system requires two key components:

-

A Protein of Interest fused to the FKBP12(F36V) tag: The target protein must be genetically engineered to include a small protein tag, a mutant version of the FK506-binding protein 12 (FKBP12) with a single amino acid substitution (F36V).[3][4] This mutation creates a "hole" in the protein's binding pocket, allowing it to be specifically recognized by the this compound molecule with high affinity, while avoiding binding to the wild-type FKBP12 protein present in the cell.[5]

-

The this compound Molecule: This heterobifunctional small molecule is the lynchpin of the system. It consists of three parts: a ligand that specifically binds to the FKBP12(F36V) tag, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][7][8]

The this compound-mediated degradation process is catalytic, meaning a single this compound molecule can induce the degradation of multiple target protein molecules.[5] This leads to a rapid and efficient depletion of the POI, often within minutes to a few hours of treatment.[9] The degradation is also reversible; upon removal of this compound, the target protein will be re-expressed at its normal rate.[6]

Signaling Pathway and Mechanism of Action

The core of the this compound system is the formation of a ternary complex between the FKBP12(F36V)-tagged protein, the this compound molecule, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.

Quantitative Data Summary

The efficacy of this compound is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The kinetics of degradation are also a critical parameter, often measured over a time course.

Table 1: Dose-Response Degradation Data for this compound

| Target Protein | Cell Line | This compound Concentration Range | Observation |

| FKBP12(F36V)-MELK(sg3R) | MELK-/- MDA-MB-468 | 500 nM | Efficient protein depletion observed between 14-72 hours.[7] |

| NL-FKBP-Cas9 | HEK293T CRBN+/+ | 0 - 3000 nM | Dose-dependent degradation observed over 48 hours.[7] |

| HiBiT-dTAG Fusion | HEK293T | 0.1 - 10,000 nM | Concentration-dependent decrease in luminescence (indicating degradation). |

Table 2: Time-Course Degradation Data for this compound

| Target Protein | Cell Line | This compound Concentration | Time Points | Observation |

| AML1-ETO-FKBP12(F36V)-2xHA | Kasumi-1 | 500 nM | 0, 0.5, 1, 2, 6, 24 hours | Rapid degradation observed, with significant reduction within 30 minutes.[9] |

| FKBP12(F36V)-Nluc | 293FT | 100 nM | Not specified | Potent reduction in protein levels.[5] |

Experimental Workflows and Protocols

A typical experimental workflow for utilizing the this compound system involves several key stages, from generating the tagged cell line to validating protein degradation and assessing the phenotypic consequences.

Detailed Experimental Protocols

1. Generation of FKBP12(F36V)-tagged Cell Lines via CRISPR/Cas9

This protocol provides a general framework for knocking in the FKBP12(F36V) tag at a specific genomic locus.

-

Materials:

-

Cas9 expression vector

-

sgRNA expression vector targeting the desired locus (near the start or stop codon)

-

Donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site. The donor should also contain a selectable marker.

-

Cell line of interest

-

Transfection reagent

-

Selection antibiotic

-

PCR primers for genotyping

-

Sanger sequencing reagents

-

-

Procedure:

-

Design and clone the sgRNA into the expression vector.

-

Construct the donor plasmid with the FKBP12(F36V) tag and selectable marker flanked by homology arms.

-

Co-transfect the Cas9/sgRNA vector and the donor plasmid into the target cells.

-

Two days post-transfection, begin selection with the appropriate antibiotic.

-

Expand resistant colonies and isolate single-cell clones.

-

Perform genomic DNA PCR using primers flanking the insertion site to screen for knock-in.

-

Confirm the correct in-frame insertion of the FKBP12(F36V) tag by Sanger sequencing of the PCR product.

-

Validate the expression of the fusion protein by Western blot.

-

2. Western Blot Analysis of Protein Degradation

This protocol is for assessing the level of the FKBP12(F36V)-tagged protein following this compound treatment.

-

Materials:

-

FKBP12(F36V)-tagged cells

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate the FKBP12(F36V)-tagged cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or with a fixed concentration for different time points. Include a DMSO-treated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).

-

3. Cell Viability Assay

This protocol measures the effect of target protein degradation on cell viability.

-

Materials:

-

FKBP12(F36V)-tagged cells

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

The following day, treat the cells with a dilution series of this compound.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control and plot the results to determine the effect on cell viability.

-

4. In Vitro Ubiquitination Assay

This protocol is to confirm that the degradation of the target protein is ubiquitin-dependent.

-

Materials:

-

FKBP12(F36V)-tagged cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

-

Antibody for immunoprecipitation (against the POI or the tag)

-

Protein A/G beads

-

Wash buffer

-

Elution buffer

-

Anti-ubiquitin antibody for Western blotting

-

-

Procedure:

-

Treat the cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a few hours.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Perform immunoprecipitation of the FKBP12(F36V)-tagged protein.

-

Wash the beads thoroughly to remove non-specific binders.

-

Elute the immunoprecipitated protein.

-

Analyze the eluate by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

-

Conclusion

The this compound system offers a robust and versatile platform for the targeted degradation of proteins, providing a powerful tool for target validation and the study of protein function in a wide range of biological contexts. Its rapid, selective, and reversible nature allows for precise temporal control over protein levels, enabling researchers to dissect complex biological processes with high resolution. The detailed protocols and understanding of the core principles outlined in this guide will facilitate the successful implementation of this technology in your research endeavors.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. stemcell.com [stemcell.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. media.addgene.org [media.addgene.org]

- 8. academic.oup.com [academic.oup.com]

- 9. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]

An In-depth Technical Guide to the dTAG System for Protein Knockdown

Authored for: Researchers, Scientists, and Drug Development Professionals

The ability to precisely and rapidly control the abundance of specific proteins is a cornerstone of modern biological research and a critical component of the drug discovery pipeline. Traditional genetic methods like RNA interference or CRISPR/Cas9-based gene knockout, while powerful, often suffer from slow kinetics, irreversibility, and potential off-target effects, complicating the study of dynamic cellular processes and essential proteins[1][2]. The degradation tag (dTAG) system emerges as a powerful chemical biology tool that overcomes these limitations, offering rapid, selective, and reversible control over protein levels[][4][5].

This guide provides a comprehensive overview of the dTAG technology, its core mechanism, experimental methodologies, and applications, serving as a technical resource for its implementation in both basic research and therapeutic target validation.

Core Principles of the dTAG System

The dTAG system is a "hijack-and-degrade" technology that co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate a specific protein of interest (POI). The system's functionality relies on three critical components:

-

The FKBP12F36V Tag : A mutated version of the human FKBP12 protein. A single phenylalanine-to-valine mutation (F36V) creates a "bumped" binding pocket that does not bind the natural ligand but can be recognized with high specificity by synthetic "bumped" ligands[][6][7]. This tag is genetically fused to the N- or C-terminus of the POI.

-

The dTAG Molecule : A heterobifunctional small molecule, acting as a molecular glue. One end of the molecule is a ligand that selectively binds to the FKBP12F36V tag, while the other end binds to a specific E3 ubiquitin ligase[1][8].

-

An E3 Ubiquitin Ligase : A cellular enzyme responsible for transferring ubiquitin to substrate proteins, marking them for destruction. The dTAG system primarily utilizes Cereblon (CRBN) or von Hippel-Lindau (VHL), two well-characterized E3 ligases[4][6][9].

Upon introduction of the dTAG molecule into cells, it facilitates the formation of a ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase. This induced proximity leads to the polyubiquitination of the POI, which is then recognized and degraded by the 26S proteasome[][10]. Because the dTAG molecule acts catalytically, a single molecule can mediate the degradation of multiple protein copies, leading to rapid and profound protein loss[6][10].

Engineering Target Proteins for Degradation

A prerequisite for using the dTAG system is the fusion of the FKBP12F36V tag to the target protein. This can be achieved through two primary strategies:

A. Exogenous Expression via Lentiviral Vectors: This approach involves cloning the POI-FKBP12F36V fusion construct into a lentiviral vector for stable expression in the target cells. It is a relatively rapid method for testing the system on a new protein or in a new cell line and for determining which terminus (N- or C-) is suitable for tagging without disrupting protein function[8][11]. However, it can lead to non-physiological overexpression, which may introduce experimental artifacts.

B. Endogenous Locus Tagging via CRISPR/Cas9: For more physiologically relevant studies, CRISPR/Cas9-mediated genome editing is used to knock in the FKBP12F36V tag directly at the endogenous gene locus of the POI[1][11]. This ensures that the fusion protein is expressed under the control of its native promoter and regulatory elements. While more technically demanding and time-consuming, this method avoids overexpression issues and is the gold standard for target validation studies[][12].

Quantitative Performance of dTAG Molecules

Several dTAG molecules have been developed, offering flexibility and options to overcome context-dependent limitations. The two most prominent are dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL)[6][9][13]. The choice between them can be critical, as some proteins may be resistant to degradation via one E3 ligase but susceptible via the other[13][14].

Table 1: Comparative Performance of dTAG Degraders | Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | ~10 | >95% |[1] | | dTAG-13 | BRD4-FKBP12F36V | MV4;11 | ~1 | >90% |[1] | | dTAG-13 | KRASG12V-FKBP12F36V | NIH/3T3 | ~100 | >80% |[1] | | dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | <1 | >98% |[13] | | dTAGV-1 | EWS/FLI-FKBP12F36V | A673 | ~30 | >90% |[13] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation observed.

Table 2: Degradation Kinetics for Various Protein Targets

| Target Protein | Cell Line | dTAG Molecule | Time to >80% Degradation | Reference |

|---|---|---|---|---|

| BRD4-FKBP12F36V | MV4;11 | dTAG-13 (500 nM) | 1-2 hours | [1] |

| KRASG12V-FKBP12F36V | NIH/3T3 | dTAG-13 (500 nM) | 2-4 hours | [1] |

| NELFB-FKBPF36V | mESCs | dTAG-13 (500 nM) | < 30 minutes | [15] |

| CDK2-dTAG | Mouse Testis | dTAG-13 (in vivo) | 24 hours |[7] |

Experimental Protocols

Protocol 1: Protein Degradation Assay Using Western Blot

This protocol outlines a standard procedure for inducing and measuring protein degradation in a dTAG-engineered cell line.

-

Cell Plating: Seed the dTAG-engineered cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

-

dTAG Molecule Preparation: Prepare a stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO). On the day of the experiment, perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1000 nM for a dose-response curve). Include a DMSO-only vehicle control.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the dTAG molecule dilutions or DMSO.

-

Incubation: Incubate the cells for the desired period (e.g., for kinetics, harvest at 0, 1, 2, 4, 8, and 24 hours; for dose-response, a fixed time point like 6 or 24 hours is common).

-

Cell Lysis: Wash the cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and resolve the proteins via SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against the protein of interest or an antibody against a tag (e.g., HA-tag if included in the construct). Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).

-

Analysis: Image the blot and quantify band intensities. Normalize the POI band intensity to the loading control and then to the DMSO control to determine the percentage of remaining protein.

Applications in Drug Discovery and Biology

The dTAG system provides a robust platform for a variety of applications:

-

Target Validation: By enabling acute and specific removal of a protein, dTAG technology allows researchers to confirm the phenotypic consequences of inhibiting a potential drug target, mimicking the effect of a therapeutic degrader[1][5][16].

-

Studying Essential Genes: The system's rapid and reversible nature permits the study of proteins that are essential for cell survival, a task difficult to achieve with permanent knockout methods[]. The dTAG molecule can be washed out to allow protein levels to recover[5].

-

Dissecting Signaling Pathways: The immediate knockdown of a signaling component allows for precise characterization of its direct downstream effects, avoiding the compensatory mechanisms that can arise during slower, long-term knockdown[1][16]. For example, rapid degradation of KRASG12V was used to characterize its immediate effects on proteomic signaling, confirming the rapid alteration of the ERK pathway[1].

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 6. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 7. academic.oup.com [academic.oup.com]

- 8. blog.addgene.org [blog.addgene.org]

- 9. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. media.addgene.org [media.addgene.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. primo.csu.edu.au [primo.csu.edu.au]

- 15. biorxiv.org [biorxiv.org]

- 16. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]

dTAG-47: An In-Depth Technical Guide for Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology represents a powerful chemical tool for inducing rapid and selective protein degradation, offering a significant advancement for target validation in drug discovery and basic research. This guide focuses on dTAG-47, a heterobifunctional molecule designed to specifically target proteins fused with the mutant FKBP12F36V tag for proteasomal degradation. By hijacking the cell's natural protein disposal machinery, this compound allows for the acute and reversible depletion of a protein of interest, enabling a precise examination of its function and its potential as a therapeutic target.

This compound is a proteolysis-targeting chimera (PROTAC) that comprises a ligand selective for the F36V mutant of the FKBP12 protein and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2] This dual-binding capability allows this compound to form a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[2][3] The high selectivity of this compound for the mutant FKBP12F36V over its wild-type counterpart minimizes off-target effects, making it a precise tool for studying the consequences of acute protein loss.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its application, and visualizations of its effects on key signaling pathways.

Data Presentation: Quantitative Degradation Data

The efficacy of this compound-mediated protein degradation is dependent on the specific target protein, cell line, and experimental conditions. The following tables summarize key quantitative data from various studies, providing insights into the potency and kinetics of this compound.

| Target Protein | Cell Line | This compound Concentration | Time | % Degradation | Reference |

| FKBP12F36V-MELK(sg3R) | MDA-MB-468 (MELK⁻/⁻) | 500 nM | 14-72 h | Efficient depletion | [3] |

| NL-FKBP-Cas9 | HEK293T (CRBN+/+) | 0-3000 nM | 48 h | Dose-dependent | [3] |

| AML1-ETO-FKBP12F36V-2xHA | Kasumi-1 | 500 nM | 0.5-24 h | Rapid degradation | [1][2] |

| FKBP12F36V-Nluc | 293FT | 100 nM | 4 h | Potent reduction | [4] |

| FKBP12F36V-KRASG12V | NIH/3T3 | 1 µM | 4-8 h | ~90-95% | [4] |

| Parameter | Target Protein | Cell Line | Value | Reference |

| DC50 | FKBP12F36V-fusion | Varies | Typically in the low nanomolar range | [5] |

| Dmax | FKBP12F36V-fusion | Varies | Often >90% | [4] |

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

To utilize this compound, the protein of interest must be endogenously tagged with the FKBP12F36V sequence. This is most precisely achieved through CRISPR/Cas9-mediated homology-directed repair.

Materials:

-

sgRNA expression vector (e.g., pX458)

-

Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of interest. The donor should also contain a selection marker (e.g., puromycin resistance) and a reporter gene (e.g., mCherry) for enrichment of edited cells.

-

Cell line of interest

-

Transfection reagent

-

FACS buffer (PBS, 2% FBS)

-

Puromycin

Protocol:

-

Design and Clone sgRNA: Design sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the gene of interest) using online tools. Clone the most promising sgRNA into the expression vector.

-

Construct Donor Plasmid: Synthesize and clone the donor DNA sequence containing the FKBP12F36V tag, a linker sequence, and the selection/reporter cassette, flanked by the homology arms, into a suitable plasmid backbone.

-

Transfection: Co-transfect the sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method (e.g., lipofection, electroporation).

-

Cell Enrichment: 48 hours post-transfection, enrich for transfected cells by sorting for the reporter gene (e.g., GFP or mCherry) using fluorescence-activated cell sorting (FACS).

-

Selection: Culture the sorted cells in the presence of the appropriate selection agent (e.g., puromycin) to select for cells that have integrated the donor plasmid.

-

Clonal Isolation and Expansion: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.

-

Verification: Screen individual clones by PCR using primers flanking the insertion site to identify correctly edited clones. Confirm the in-frame insertion and sequence integrity by Sanger sequencing. Further validate the expression of the tagged protein by Western blotting using an antibody against the protein of interest or an antibody against the FKBP12 tag.[1]

Western Blotting for Degradation Time-Course and Dose-Response

Western blotting is the primary method to quantify the extent and kinetics of protein degradation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

FKBP12F36V-tagged cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein, FKBP12, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed the FKBP12F36V-tagged cells in multi-well plates and allow them to adhere overnight.

-

This compound Treatment:

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 500 nM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[2]

-

Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).

-

-

Cell Lysis: At each time point or after the fixed incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control (0 nM or 0 hour time point).

Cell Viability Assay (MTS Assay)

This assay is used to assess the phenotypic consequences of degrading the target protein, such as effects on cell proliferation or survival.

Materials:

-

FKBP12F36V-tagged cell line

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours for proliferation assays).

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 (the concentration of this compound that inhibits cell viability by 50%).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

Co-IP can be used to provide evidence for the this compound-induced ternary complex formation between the FKBP12F36V-tagged protein, this compound, and the CRBN E3 ligase. A two-step IP protocol can be particularly useful here.[6]

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

This compound and a proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-tag antibody for the protein of interest)

-

Antibodies for western blotting (e.g., anti-CRBN, anti-target protein)

-

Protein A/G magnetic beads

-

Elution buffer

Protocol:

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor for a short period (e.g., 1-2 hours) to allow for complex formation while preventing degradation of the target.

-

Cell Lysis: Lyse the cells in a gentle Co-IP lysis buffer to maintain protein-protein interactions.

-

First Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the tag of the protein of interest (e.g., anti-HA if the fusion protein is HA-tagged).

-

Add protein A/G magnetic beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

-

Elution: Elute the protein complexes from the beads.

-

Second Immunoprecipitation (optional but recommended):

-

Perform a second IP on the eluate using an antibody against another component of the expected complex (e.g., anti-CRBN).

-

-

Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting, probing for all three components of the ternary complex: the FKBP12F36V-tagged protein, CRBN, and potentially a component of the E3 ligase complex. The presence of all components in the final immunoprecipitate confirms the formation of the ternary complex.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound-induced protein degradation.

General Experimental Workflow for Target Validation

Caption: A typical experimental workflow for target validation using this compound.

Signaling Pathway Example: KRASG12V Degradation

Caption: this compound-mediated degradation of KRASG12V inhibits downstream signaling.

Signaling Pathway Example: EZH2 Degradation and Histone Methylation

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

The dTAG System: A Technical Guide to Targeted Protein Degradation

Introduction

The ability to selectively and rapidly modulate the levels of specific proteins is a cornerstone of modern biological research and drug development. Traditional methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing, while powerful, often have limitations such as slow kinetics, irreversibility, and potential off-target effects.[1][2] The development of targeted protein degradation (TPD) technologies has provided a revolutionary approach to overcome these challenges. Among these, the degradation tag (dTAG) system has emerged as a versatile and potent platform for achieving rapid, selective, and reversible degradation of virtually any intracellular protein.[2][3]

This technical guide provides an in-depth overview of the discovery, mechanism, and application of dTAG molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for target validation and functional studies.

Core Principle of the dTAG System

The dTAG system is a chemical biology tool that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a protein of interest (POI). This is achieved through a tripartite system comprising:

-

A Protein of Interest (POI) fused to a "degron tag": The POI is genetically tagged with a mutant form of the FK506-binding protein 12 (FKBP12) carrying a phenylalanine to valine substitution at position 36 (FKBP12F36V).[4] This mutation creates a "bump-and-hole" interface that allows for selective binding of a synthetic ligand.[4]

-

A heterobifunctional dTAG molecule: This small molecule acts as a molecular bridge. One end binds with high selectivity to the FKBP12F36V tag on the POI, while the other end recruits an E3 ubiquitin ligase.[3][4]

-

An E3 Ubiquitin Ligase: The dTAG molecule brings the POI-FKBP12F36V fusion protein into close proximity with an E3 ligase, a key component of the UPS. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

The dTAG system offers several advantages over other methods of protein modulation, including rapid kinetics, with protein degradation often observed within an hour of treatment, and reversibility, as removal of the dTAG molecule allows for the re-accumulation of the target protein.[4][5] Furthermore, the extent of protein degradation can be tuned by varying the concentration of the dTAG molecule.[6]

Discovery and Development of Key dTAG Molecules

The development of the dTAG system was pioneered in the laboratories of Dr. Nathanael Gray and Dr. James Bradner.[4] The initial concept built upon previous work with "chemical inducers of dimerization." The key innovation was the design of heterobifunctional molecules that could selectively bridge the FKBP12F36V tag to an E3 ligase.

dTAG-13: A CRBN-Recruiting Degrader

The first-generation and most widely used dTAG molecule is dTAG-13.[4] It consists of a high-affinity ligand for FKBP12F36V linked to a derivative of thalidomide, which is a known binder of the E3 ligase Cereblon (CRBN).[3][4] dTAG-13 has been shown to be a potent and selective degrader of a wide range of FKBP12F36V-tagged proteins, both in cell culture and in in vivo models.[4][6]

dTAGV-1: Expanding the Toolbox with a VHL-Recruiting Degrader

To overcome potential limitations of CRBN-based degradation, such as cell-type specific expression of CRBN or resistance mechanisms, a second-generation dTAG molecule, dTAGV-1, was developed.[2][7] dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase.[2][7] This provides an alternative and often complementary degradation pathway. dTAGV-1 has demonstrated improved pharmacokinetic properties in vivo compared to dTAG-13, including a longer half-life and greater exposure.[2][7]

Quantitative Data on dTAG Molecules

The efficacy of dTAG molecules can be quantified by several parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the dTAG molecule to FKBP12F36V and the respective E3 ligase are also critical determinants of its potency.

| Molecule | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | Not specified | [4] |

| BRD4(short)-FKBP12F36V | MV4;11 | Not specified | Robust degradation | [4] | |

| FKBP12F36V-KRASG12V | NIH/3T3 | Not specified | Near complete degradation | [4] | |

| dTAGV-1 | FKBP12F36V-Nluc | 293FT | Potent degradation | Not specified | [2][7] |

| FKBP12F36V-EWS/FLI | EWS502 | Not specified | Pronounced loss | [8] |

| Molecule | Binding Partner | Assay | IC50 / Kd | Reference |

| dTAG-13 | FKBP12F36V | AlphaScreen | 146.80 nM (IC50) | [9] |

| FKBP12 (wild-type) | AlphaScreen | >25 µM (IC50) | [9] | |

| CRBN | AlphaScreen | Potent displacement | [4] |

| Molecule | Species | Administration | Half-life (T1/2) | AUCinf (hr*ng/mL) | Reference |

| dTAG-13 | Mouse | Intraperitoneal (10 mg/kg) | 2.41 h | 6140 | [7] |

| Mouse | Not specified | 3.1 h | Not specified | [1] | |

| dTAGV-1 | Mouse | Intraperitoneal (10 mg/kg) | 4.43 h | 18517 | [7] |

Signaling Pathways and Experimental Workflows

dTAG-Mediated Protein Degradation Signaling Pathway

The core mechanism of dTAG technology involves the formation of a ternary complex between the dTAG molecule, the FKBP12F36V-tagged protein of interest, and an E3 ubiquitin ligase complex. This proximity-induced ubiquitination leads to proteasomal degradation.

Caption: The dTAG signaling pathway illustrating ternary complex formation and subsequent protein degradation.

Experimental Workflow for dTAG-Mediated Degradation

A typical experimental workflow to study the effects of dTAG-mediated protein degradation involves several key steps, from generating the tagged cell line to analyzing the phenotypic consequences.

Caption: A generalized experimental workflow for utilizing the dTAG system.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are protocols for key experiments.

Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines

A. CRISPR/Cas9-Mediated Knock-in using the PITCh Method

This protocol is adapted from Nabet et al., 2018 and Sakuma et al., 2016.[4][10]

-

Design and Construction of PITCh Vectors:

-

Design a single guide RNA (sgRNA) targeting the desired genomic locus for the N- or C-terminal fusion of the FKBP12F36V tag.

-

Clone the sgRNA into a pX330A-PITCh vector, which co-expresses Cas9 and the sgRNA.

-

Construct a donor plasmid (pCRIS-PITChv2) containing the FKBP12F36V tag, a selectable marker (e.g., Puromycin or Blasticidin resistance), and flanking microhomology arms (20-40 bp) corresponding to the sequences adjacent to the Cas9 cut site.

-

-

Transfection:

-

Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.

-

-

Selection and Clonal Isolation:

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., Puromycin or Blasticidin).

-

Expand surviving cells and isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

-

Validation of Knock-in:

-

Screen individual clones for the correct integration of the FKBP12F36V tag by genomic PCR and Sanger sequencing.

-

Confirm the expression of the fusion protein by Western blotting using an antibody against the POI or the HA-tag often included in the cassette.

-

B. Lentiviral Expression of FKBP12F36V Fusion Proteins

This protocol is a general guide based on standard lentiviral transduction procedures.[11][12][13][14][15]

-

Cloning:

-

Clone the cDNA of the POI into a lentiviral expression vector (e.g., pLEX_305-based) that contains the FKBP12F36V tag at either the N- or C-terminus. These vectors often utilize a Gateway cloning strategy for easy shuttling of the gene of interest.[4]

-

-

Lentivirus Production:

-

Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line, such as HEK293T.

-

Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

-

-

Transduction:

-

Transduce the target cells with the collected lentivirus in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

-

After 24 hours, replace the virus-containing medium with fresh medium.

-

-

Selection and Validation:

-

Select for transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., Puromycin).

-

Validate the expression of the FKBP12F36V-tagged POI by Western blotting or qPCR.

-

Protocol 2: Dual-Luciferase Reporter Assay for Cellular Degradation

This assay provides a quantitative readout of dTAG-mediated degradation in living cells.[4]

-

Cell Line Generation:

-

Generate a stable cell line co-expressing an N-terminal fusion of FKBP12F36V to NanoLuciferase (Nluc) and a control Firefly Luciferase (Fluc) from a single transcript.[4]

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

-

dTAG Molecule Treatment:

-

Treat the cells with a serial dilution of the dTAG molecule or a DMSO vehicle control.

-

Incubate for the desired time period (e.g., 4, 8, or 24 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly luciferase activity first by adding a Firefly luciferase substrate and reading the luminescence on a plate reader.

-

Subsequently, add a reagent that quenches the Firefly signal and contains the substrate for NanoLuciferase (e.g., Stop & Glo® reagent).

-

Measure the NanoLuciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of Nluc to Fluc luminescence for each well.

-

Normalize the ratios to the DMSO-treated control to determine the percentage of degradation.

-

Plot the percentage of degradation against the log of the dTAG molecule concentration to determine the DC50 value.

-

Protocol 3: Immunoblotting for Degradation Analysis

Western blotting is a standard method to visually confirm the degradation of the target protein.

-

Cell Treatment and Lysis:

-

Plate and treat cells with the dTAG molecule as described for the dual-luciferase assay.

-

At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-HA) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

-

Conclusion

The dTAG system represents a significant advancement in the field of chemical biology, offering an unprecedented level of control over protein abundance. Its rapid, selective, and reversible nature makes it an invaluable tool for a wide range of applications, from fundamental biological research to preclinical drug target validation. As the repertoire of dTAG molecules and their applications continue to expand, this technology is poised to further accelerate our understanding of complex biological systems and the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 3. mdpi.com [mdpi.com]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. MMEJ-assisted gene knock-in using TALENs and CRISPR-Cas9 with the PITCh systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gentarget.com [gentarget.com]

- 12. origene.com [origene.com]

- 13. Lentiviral Transduction Protocol [sigmaaldrich.com]

- 14. gentarget.com [gentarget.com]

- 15. lipexogen.com [lipexogen.com]

dTAG-47: An In-depth Technical Guide to a Powerful PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery and functional genomics, offering the ability to eliminate specific proteins rather than merely inhibiting them. Within this landscape, Proteolysis Targeting Chimeras (PROTACs) have gained significant prominence. This technical guide focuses on dTAG-47, a key molecule in the dTAG (degradation tag) system, a versatile platform for rapid and selective protein degradation. This document provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its application in studying various biological systems.

The dTAG System: A Paradigm for Targeted Protein Degradation

The dTAG system is a powerful chemical biology tool that enables the rapid and specific degradation of virtually any intracellular protein of interest. It operates on a "tag-and-degrade" principle, requiring two key components:

-

The dTAG protein tag: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the protein of interest (POI) at the genetic level. This can be achieved through transient transfection, stable expression, or CRISPR/Cas9-mediated knock-in at the endogenous locus.

-

The dTAG molecule: A heterobifunctional small molecule that acts as a PROTAC. This compound is a prime example of such a molecule.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule composed of three key parts: a ligand that selectively binds to the FKBP12F36V tag, a ligand for an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two. Its mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The recruitment of the E3 ligase to the target protein facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

This process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple target protein molecules.

Quantitative Data for this compound

| Target Protein Fusion | Cell Line | This compound Concentration | Time | Degradation | Reference |

| AML1-ETO-FKBP12F36V-2xHA | Kasumi-1 | 500 nM | 1-2 hours | Majority of protein eliminated | |

| NL-FKBP-Cas9 | HEK293T CRBN +/+ | 0-3000 nM (dose-dependent) | 48 hours | Dose-dependent degradation | |

| FKBP12F36V-MELK(sg3R) | MELK-/- MDA-MB-468 | 500 nM | 14-72 hours | Efficient depletion |

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol provides a general framework for inserting the FKBP12F36V tag at a specific genomic locus.

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus of the gene of interest)

-

Donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance).

-

Mammalian cell line of interest

-

Transfection reagent or electroporation system

-

Cell culture medium and supplements

-

Selection antibiotic (e.g., puromycin, blasticidin)

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design and Validation: Design and validate an sgRNA that targets the desired insertion site with high efficiency and minimal off-target effects.

-

Donor Plasmid Construction: Clone the FKBP12F36V tag and a selectable marker into a donor plasmid, flanked by homology arms specific to the target locus.

-

Transfection/Electroporation: Co-transfect or electroporate the Cas9 plasmid, sgRNA plasmid, and the donor plasmid into the target cells.

-

Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have successfully integrated the donor plasmid.

-

Clonal Isolation: After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Genotyping: Expand the clonal populations and extract genomic DNA. Use PCR with primers flanking the insertion site to screen for clones with the correct knock-in allele.

-

Sequence Verification: Confirm the correct in-frame insertion of the FKBP12F36V tag by Sanger sequencing of the PCR product.

-

Protein Expression Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blot analysis using an antibody against the protein of interest or an antibody against a co-tagged epitope (e.g., HA).

Western Blot Analysis of this compound-Mediated Protein Degradation

This protocol details a time-course experiment to assess the degradation of an FKBP12F36V-tagged protein upon treatment with this compound.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the tag

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in multi-well plates.

-

This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM) or DMSO for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation over time.

Immunoprecipitation of FKBP12F36V-Tagged Proteins

This protocol allows for the isolation of the FKBP12F36V-tagged protein and its interacting partners.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein (with a co-tag like HA or FLAG for efficient IP)

-

This compound or DMSO

-

Immunoprecipitation (IP) lysis buffer

-

Antibody against the co-tag (e.g., anti-HA or anti-FLAG) conjugated to beads (e.g., agarose or magnetic beads)

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO as required for the experiment and then lyse the cells in IP lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads that have not been conjugated to an antibody for 30-60 minutes at 4°C.

-

Immunoprecipitation: Add the antibody-conjugated beads to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

Cell Viability Assay

This assay is used to assess the phenotypic consequences of degrading a target protein.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Multi-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate at a suitable density.

-

This compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control to determine the effect of protein degradation on cell viability.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of this compound mediated protein degradation.

Caption: Experimental workflow for target validation using this compound.

Caption: Signaling pathway affected by AML1-ETO degradation.

An In-depth Technical Guide to dTAG-47: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAG-47 is a key chemical tool in the field of targeted protein degradation, specifically belonging to the class of proteolysis-targeting chimeras (PROTACs). It operates as a heterobifunctional molecule, designed to selectively induce the degradation of proteins that have been fused with the mutant FKBP12F36V tag. This technology provides a powerful and versatile method for acute, reversible, and highly specific protein knockdown, offering a valuable alternative to genetic methods for target validation and functional studies. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Structure and Chemical Properties of this compound

This compound is a heterobifunctional molecule comprised of three key components: a ligand that selectively binds to the F36V mutant of the FKBP12 protein, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). The specific chemical structure facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

The IUPAC name for this compound is (1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C59H73N5O14 | [2][3] |

| Molecular Weight | 1076.25 g/mol | [2][3] |

| CAS Number | 2265886-81-3 | [2][3] |

| Purity | ≥97% (HPLC) | [3][4] |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Appearance | Solid powder | [2] |

| Storage | Store at -20°C | [3] |

Mechanism of Action: The dTAG System

The dTAG system is a powerful chemical genetics tool that enables the rapid and specific degradation of a protein of interest (POI). This is achieved by first genetically tagging the POI with the mutant FKBP12F36V protein. The subsequent introduction of this compound initiates the degradation process.

Quantitative Data

Table 2: Representative Degradation Data for this compound

| Target Protein | Cell Line | This compound Concentration | Time | % Degradation | Reference |

| AML1-ETO-FKBP12F36V | Kasumi-1 | 500 nM | 1-2 hours | >50% | [2] |

| FKBP12F36V-MELK | MDA-MB-468 | 500 nM | 14-72 hours | Efficient depletion | [5] |

| NL-FKBP-Cas9 | HEK293T | 0-3000 nM | 48 hours | Dose-dependent | [5] |

| YY1-FKBP12F36V | mESCs | 500 nM | Not Specified | Effective degradation | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of the dTAG system. Below are generalized workflows for key experiments. For specific details, it is highly recommended to consult the supplementary information of the cited literature.

Quantitative Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to determine the potency of this compound in degrading a target protein.

A detailed protocol for western blotting to establish a degradation time course can be found in Layden et al., 2021.[6] This involves treating cells with a fixed concentration of this compound and harvesting at different time points.[6]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to monitor the formation of the ternary complex in live cells. This assay typically involves expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®, which is then labeled with a fluorescent acceptor.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. bio-techne.com [bio-techne.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of dTAG-47-Induced Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic modality and a versatile research tool. Among the various strategies, the use of Proteolysis Targeting Chimeras (PROTACs) has gained significant traction. This guide delves into the core mechanism of dTAG-47, a highly specific and potent PROTAC designed for the targeted degradation of proteins fused with the mutant FKBP12(F36V) tag. The dTAG system offers rapid, reversible, and selective protein knockdown, providing a robust method for target validation and studying the cellular consequences of protein loss.

The this compound Molecule: A Heterobifunctional Chimera

This compound is a heterobifunctional molecule composed of three key components:

-

A selective ligand for the mutant FKBP12(F36V) protein: This "warhead" specifically recognizes and binds to the F36V mutant of the FKBP12 protein. This mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12, allowing for highly selective binding of the this compound molecule.

-

A ligand for the E3 ubiquitin ligase Cereblon (CRBN): This moiety hijacks the cellular ubiquitin-proteasome system by recruiting the CRBN E3 ligase.[1]

-

A chemical linker: This flexible chain connects the FKBP12(F36V) ligand and the CRBN ligand, enabling the formation of a stable ternary complex.

The Mechanism of Action: A Step-by-Step Pathway

The this compound-induced degradation of a target protein is a catalytic process that involves the formation of a key ternary complex and the subsequent engagement of the cell's natural protein disposal machinery.

-

Recognition and Binding: this compound, being cell-permeable, enters the cell and binds to both the FKBP12(F36V)-tagged protein of interest (POI) and the CRBN E3 ubiquitin ligase.

-

Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.[2] The formation of this complex is a critical and often rate-limiting step in the degradation process.

-

Polyubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides, while the ubiquitin monomers are recycled.

-

Catalytic Cycle: After the degradation of the POI, this compound is released and can bind to another FKBP12(F36V)-tagged protein and CRBN molecule, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single this compound molecule.

Caption: The signaling pathway of this compound induced protein degradation.

Quantitative Data Summary

The efficacy of this compound can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Parameter | Description | Reported Values | Cell Line/Target | Reference |

| DC50 | The concentration of this compound required to degrade 50% of the target protein. | Sub-micromolar range | Various | [3] |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Various | [3] |

| Degradation Kinetics | The time required to achieve significant protein degradation. | Rapid, with significant degradation observed within 1-2 hours for many targets. | Kasumi-1 / AML1-ETO-FKBP12(F36V) | [4][5] |

Experimental Protocols

To study and validate the this compound-mediated protein degradation, several key experimental techniques are employed.

Western Blotting for Protein Degradation Assessment

Objective: To visualize and quantify the reduction in the levels of the FKBP12(F36V)-tagged protein of interest upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the FKBP12(F36V)-tagged POI and treat with a dose-response range of this compound or a time course at a fixed concentration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for the POI or the FKBP12 tag. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to normalize for protein loading.

Caption: A typical experimental workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

Objective: To demonstrate the this compound-dependent interaction between the FKBP12(F36V)-tagged POI and the CRBN E3 ligase.

Methodology:

-

Cell Treatment: Treat cells expressing the tagged POI with this compound or a vehicle control for a time period sufficient to allow ternary complex formation.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the FKBP12 tag, which is pre-coupled to protein A/G magnetic beads. This will pull down the POI and any interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the FKBP12 tag, and CRBN to confirm the presence of all three components in the complex.

In-Cell Ubiquitination Assay

Objective: To detect the polyubiquitination of the FKBP12(F36V)-tagged POI following this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, followed by dilution in a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the POI using a specific antibody.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern for the POI indicates polyubiquitination.

NanoBRET™ Ternary Complex Formation Assay

Objective: To quantify the formation of the ternary complex in live cells in real-time.[6]

Methodology:

-

Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor) in cells.[6]

-

Cell Treatment: Add the HaloTag® ligand, which is fluorescently labeled, to the cells. Then, treat the cells with varying concentrations of this compound.

-

BRET Measurement: If this compound induces the formation of the ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[7] This can be measured as a ratiometric signal of the acceptor emission to the donor emission.

-

Data Analysis: The BRET signal is proportional to the amount of ternary complex formed, allowing for the quantitative assessment of this compound's efficacy in inducing this key step.

Caption: Logical relationship in a NanoBRET assay for ternary complex detection.

Conclusion

This compound represents a powerful chemical tool for inducing the rapid and selective degradation of FKBP12(F36V)-tagged proteins. Its mechanism of action, centered on the formation of a ternary complex with the CRBN E3 ligase, provides a direct means to harness the cell's ubiquitin-proteasome system for targeted protein knockdown. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize and validate the dTAG technology in their own studies, paving the way for a deeper understanding of protein function and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ternary Complex Formation [promega.kr]

- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

The FKBP12F36V Degron Tag System: An In-depth Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and selectively deplete a protein of interest is a powerful tool for elucidating its function and for validating its potential as a therapeutic target. The FKBP12F36V degron tag (dTAG) system has emerged as a robust and versatile platform for achieving targeted protein degradation. This chemical-genetic approach offers precise temporal and dose-dependent control over protein levels, overcoming many of the limitations associated with traditional genetic perturbation methods like RNAi or CRISPR-Cas9-mediated gene knockout.

This comprehensive guide provides a detailed overview of the dTAG system, including its mechanism of action, key components, and practical considerations for its implementation. We present quantitative data on its performance, detailed experimental protocols, and visual workflows to facilitate its adoption in your research.

Core Principles of the dTAG System

The dTAG system is a tripartite technology consisting of:

-

The FKBP12F36V Tag: A mutated version of the human FKBP12 protein. A single point mutation (F36V) creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands. However, this engineered cavity allows for high-affinity and selective binding of synthetic "dTAG" molecules.[1][] This tag is genetically fused to the protein of interest (POI), either at the N- or C-terminus.

-

The dTAG Degrader Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end of the molecule selectively binds to the FKBP12F36V tag, while the other end recruits a specific E3 ubiquitin ligase.[3][4] Notable examples include dTAG-13, which recruits the Cereblon (CRBN) E3 ligase, and dTAGV-1, which engages the von Hippel-Lindau (VHL) E3 ligase.[1][5]

-